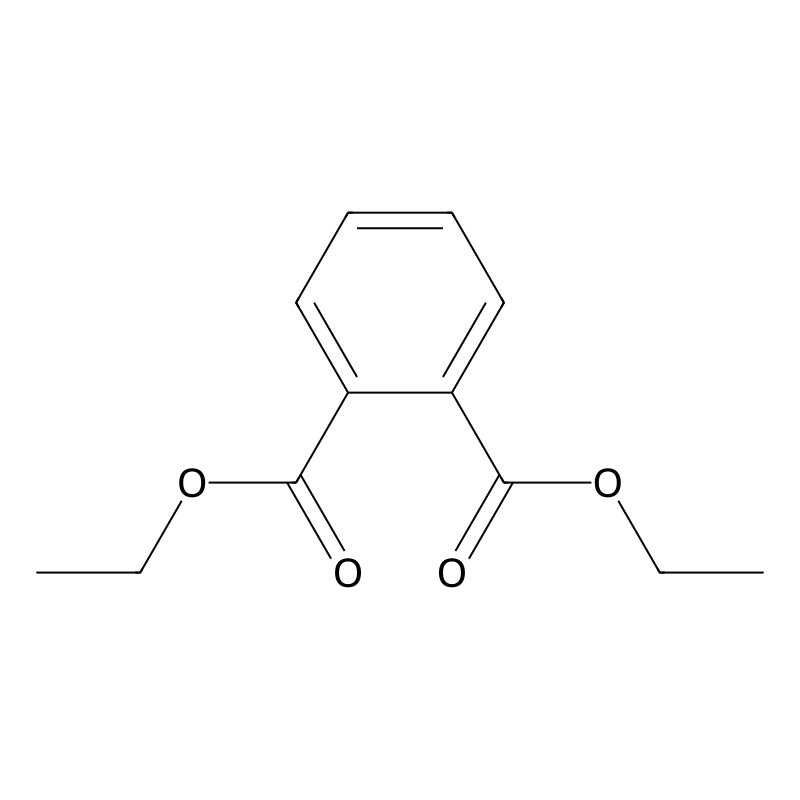

Diethyl phthalate

C6H4(COOC2H5)2

C12H14O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H4(COOC2H5)2

C12H14O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with ethanol, ethyl ether. Soluble in acetone, benzene, carbon tetrachloride

MISCIBLE WITH VEGETABLE OILS

Miscible with alcohols, ketones, esters, aromatic hydrocarbons; partly miscible with aliphatic solvents

Miscible with many organic solvents

In water, 1,080 mg/L at 25 °C

Solubility in water at 25 °C: none

(77 °F): 0.1%

Synonyms

Canonical SMILES

Remediation of Aqueous Effluents

Scientific Field: Environmental Chemistry

Application Summary: Diethyl phthalate is used in a novel “domino” process for the remediation of endocrine-disrupting compounds in highly concentrated aqueous effluents .

Methods of Application: The process involves an arene hydrogenation followed by a photocatalytic step. The novelty relies on the use of TiO2-supported zerovalent Rh nanoparticles as multicatalytic materials (MCMs) for this two-step treatment .

Results: This nanocomposite advanced material, which was easily prepared by a green, wet impregnation methodology, proved to be active in the successive reactions, the reduction in the aromatic ring, and the photodegradation step .

Toxicity Studies

Scientific Field: Toxicology

Application Summary: Diethyl phthalate is used in toxicity studies to investigate its potential harmful effects .

Methods of Application: The toxic effects of diethyl phthalate were investigated using physiological, anatomical, biochemical, and cytogenetic parameters in Allium cepa .

Results: It was found that diethyl phthalate caused various toxic effects depending on the dose .

Plastic Manufacturing

Scientific Field: Industrial Chemistry

Application Summary: Diethyl phthalate is commonly used to make plastics more flexible .

Results: The widespread use of diethyl phthalate in plastic manufacturing has led to its presence in air, water, and soil .

Paint Industry

Application Summary: Diethyl phthalate is used as an important industrial material in the paint industry .

Results: The widespread use of diethyl phthalate has caused environmental problems all over the world .

Cosmetic Industry

Scientific Field: Cosmetology

Application Summary: Diethyl phthalate is used extensively in the cosmetic industry .

Results: The extensive use of diethyl phthalate in the cosmetic industry has led to its presence in many consumer products .

Biodegradation Studies

Scientific Field: Environmental Biotechnology

Application Summary: Diethyl phthalate is used in studies investigating its biodegradation. These studies are crucial for developing efficient and effective technologies for removing these harmful compounds from the environment .

Methods of Application: The biodegradation of diethyl phthalate is studied using various microorganisms under aerobic, anaerobic, and facultative conditions .

Results: Biodegradation using microbes is found to be a more efficient and sustainable method than physical and chemical technologies .

Electrophysiological Studies

Scientific Field: Marine Biology

Application Summary: Diethyl phthalate is used in electrophysiological studies to examine the effect of diethyl phthalate microplastics on marine algae .

Methods of Application: A dielectric spectroscopy-based method using a customized PCB transmission line probe is developed for examining the electrophysiological effect of diethyl phthalate microplastics on marine algae .

Results: The study provides insights into the impact of diethyl phthalate microplastics on marine algae .

Diethyl phthalate is a colorless liquid that belongs to the class of phthalate esters, characterized by its molecular formula and a molecular weight of 222.30 g/mol. It is known for its slight aromatic odor and bitter taste, although it is generally considered to have low volatility. Diethyl phthalate is insoluble in water but more dense than it, causing it to sink in aqueous environments. The compound is primarily used as a plasticizer, enhancing the flexibility and durability of plastics, particularly polyvinyl chloride (PVC) .

Toxicity

While DEP is generally considered to have low acute toxicity, concerns lie in its potential for chronic health effects. Studies suggest a possible link between DEP exposure and developmental and reproductive problems. Due to these concerns, regulatory bodies are restricting the use of DEP in consumer products.

Flammability

DEP is classified as a combustible liquid with a flash point of 150 °C [].

The biological activity of diethyl phthalate has been a subject of research due to its potential health impacts:

- Toxicity: While diethyl phthalate is generally considered to have low acute toxicity, chronic exposure may affect male reproductive development by inhibiting androgen biosynthesis. Studies on rats have shown that repeated exposure can lead to loss of germ cell populations in the testes without affecting sexual differentiation .

- Teratogenicity: Research indicates that certain doses of diethyl phthalate can cause skeletal malformations in embryos when administered to pregnant rats .

- Environmental Impact: Diethyl phthalate is not likely to biomagnify through food chains but can accumulate in aquatic organisms .

Diethyl phthalate is synthesized through the reaction of ethanol with phthalic anhydride in the presence of a strong acid catalyst. This esterification reaction produces diethyl phthalate along with water as a byproduct:

This method allows for the efficient production of diethyl phthalate for various industrial applications .

Diethyl phthalate has several applications across different industries:

- Plasticizer: It is primarily used to enhance the flexibility and durability of plastics, especially in PVC products.

- Fragrance Fixative: Diethyl phthalate serves as a blending agent in perfumes and cosmetics.

- Denaturant: It is used as an alcohol denaturant in various industrial applications.

- Pharmaceuticals: The compound finds use in pharmaceutical formulations and as a solvent in laboratory settings .

Studies on the interactions of diethyl phthalate have revealed important insights regarding its environmental behavior and biological effects:

- Environmental Interactions: Diethyl phthalate can enter water systems through industrial wastewater and consumer products. It has been detected at low concentrations in drinking water and sediments but is biodegradable by microorganisms present in soil and water .

- Human Exposure: Humans may be exposed to diethyl phthalate through ingestion, inhalation, or dermal contact with products containing this compound. Once absorbed, it metabolizes into monoethyl phthalate, which is primarily excreted through urine .

Diethyl phthalate shares structural similarities with other phthalates but possesses unique characteristics that differentiate it from them. Below is a comparison with similar compounds:

| Compound | Molecular Formula | Main Uses | Unique Characteristics |

|---|---|---|---|

| Diethyl Phthalate | Plasticizer, fragrance fixative | Low toxicity, rapid biodegradation | |

| Dimethyl Phthalate | Plasticizer | More volatile than diethyl phthalate | |

| Di-n-butyl Phthalate | Plasticizer | Higher molecular weight and toxicity | |

| Diisononyl Phthalate | Plasticizer | Used for flexible applications |

Diethyl phthalate's unique two-carbon side chains contribute to its specific properties and applications compared to other similar compounds .

Physical Description

Liquid

Colorless to water-white, oily liquid with a very slight, aromatic odor. (pesticide); [NIOSH]

COLOURLESS OILY LIQUID.

Colorless to water-white, oily liquid with a very slight, aromatic odor.

Colorless to water-white, oily liquid with a very slight, aromatic odor. [pesticide]

Color/Form

Colorless to water-white, oily liquid.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

295 °C

563 °F

Flash Point

161 °C

322 °F (161 °C) (Open cup)

117 °C c.c.

284 °F

(oc) 322 °F

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 7.7

7.66

Density

1.120 at 25 °C/25 °C

Relative density (water = 1): 1.1

1.12

LogP

log Kow = 2.47

2.47

Odor

Odorless

Very slight, aromatic odor.

Decomposition

Melting Point

-40.5 °C

-67 - -44 °C

-41 °F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1666 of 1762 companies (only ~ 5.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.002 [mmHg]

2.1X10-3 mm Hg at 25 °C

0.002 mmHg at 77 °F

(77 °F): 0.002 mmHg

Pictograms

Irritant

Other CAS

68988-18-1

Absorption Distribution and Excretion

Percutaneous absorption of diethyl phthalate was evaluated in vitro in flow-through diffusion cells using human breast skin. Neat chemical (16-21 mg/sq cm) was applied over 72 hr to the epidermal surface of the skin, which was either uncovered or covered. The absorption of diethyl phthalate through skin was 3.9% and 4.8% of the applied doses for covered and uncovered conditions, respectively. The interindividual variation was 4-fold, ranging from 1.6% (SD 1.2) (n = 3) to 8.7% (SD 3.9) (n = 6) among skin donors.

This study examined the extent of dermal absorption of a series of phthalate diesters in the rat. Those tested were dimethyl, diethyl, dibutyl, diisobutyl, dihexyl, di(2-ethylhexyl), diisodecyl, and benzyl butyl phthalate. Hair from a skin area (1.3 cm in diameter) on the back of male F344 rats was clipped, the 14(C)phthalate diester was applied in a dose of 157 mumol/kg, and the area of application was covered with a perforated cap. The rat was restrained and housed for 7 days in a metabolic cage that allowed separate collection of urine and feces. Urine and feces were collected every 24 hr, and the amount of (14)C excreted was taken as an index of the percutaneous absorption. At 24 hr, diethyl phthalate showed the greatest excretion (26%). As the length of the alkyl side chain increased, the amount of (14)C excreted in the first 24 hr decreased signficantly. The cumulative percentage dose excreted in 7 days was greatest for diethyl, dibutyl, and diisobutyl phthalate, about 50-60% of the applied (14)C; and intermediate (20-40%) for dimethyl, benzyl butyl, and dihexyl phthalate. Urine was the major route of excretion of all phthalate diesters except for diisodecyl phthalate. This compound was poorly absorbed and showed almost no urinary excretion. After 7 days, the percentage dose for each phthalate that remained in the body was minimal showed no specific tissue distribution. Most of the unexcreted dose remained in the area of application. These data show that the structure of the phthalate diester determines the degree of dermal absorption. Absorption maximized with diethyl phthalate and then decreased significantly as the alkyl side chain length increased.

(14)C-Carboxy-labelled diethyl phthalate (2850 mg/kg body weight) was administered intraperitoneally to a group of 13 pregnant rats on either day 5 or day 10 of gestation. The results showed that radioactivity in the maternal blood peaked during the first 24 hr, then diminished quickly. A similar pattern was observed in amniotic fluid and fetal tissues. The reduction in concentration of (14)C from these tissues as a function of time was found to fit a first-order excretion curve. From this model curve, the half-life was calculated to be 2.22 days for diethyl phthalate. Radioactivity from (14)C-diethyl phthalate is transmitted across the placenta from mother to fetus for at least 15 days post-injection. (14)C radioactivity was widely distributed and was detected (<1%) in maternal blood, placenta, amniotic fluid, and developing fetuses at all gestational stages investigated.

For more Absorption, Distribution and Excretion (Complete) data for DIETHYL PHTHALATE (12 total), please visit the HSDB record page.

Metabolism Metabolites

Using in vitro preparations of rat, baboon, and human tissues, /investigators/ demonstrated that DEP was hydrolyzed to the monoester. Further hydrolysis of the monoester and its conjugation with glucuronic acid are consistent with the biotransformation pathways for related phthalates.

The first step of metabolism involves hydrolysis to a monoester derivative. This was seen in the in vitro metabolism of (14)C-diethyl phthalate (5-mmol/L solution) by hepatic and small intestine preparations from a rodent (rat), a nonrodent (ferret), and a nonhuman primate (baboon). Hepatic postmitochondrial supematant and intestinal preparations from the rat, baboon, and ferret were able to catalyze the hydrolysis of diethyl phthalate to its monoester derivative. Enzyme activity was expressed as micromoles of product formed per hour per gram of liver (umol/hour/g) or per milligram of intestinal mucosal cell protein (umol/hour/mg). Quantitative species differences were observed in the hepatic and intestinal studies. In the hepatic studies, diethyl phthalate hydrolase activity decreased in the following order: baboon (516 umol/hour/g) > rat (231 umol/hour/g) > ferret (45.9 umol/hour/g). In the intestinal preparation, diethyl phthalate hydrolase activity decreased in the same order: baboon (4.33 umol/hour/mg) > rat (0.648 umol/hour/mg) > ferret (0.053 umol/hour/mg). Studies were also performed with samples of human duodenum and jejunum tissues. As with the three animal species, human intestinal preparations were also active in the metabolism of diethyl phthalate. The results obtained with human intestinal preparations were expressed as nanomoles of product formed per hour per milligram of intestinal protein (nmol/hour/mg). In the human intestinal preparation, the diethyl phthalate hydrolase activity was 31.2-153 nmol/hour/mg in the duodenum and 129 nmol/hour/mg in the jejunum. Similarly, of the tissues from three rat and one human studied in vitro, the rat small intestine hydrolyzed the greatest amount (36.4%) of diethyl phthalate in a 16-hour period. These results show a qualitative species similarity in the hydrolytic metabolism of diethyl phthalate in humans, a rodent, a nonrodent, and a nonhuman primate.

Once formed, the monoester derivative can be further hydrolysed in vivo to phthalic acid and excreted or conjugated to glucuronide and excreted; the terminal or next-to-last carbon atom in the monoester can be oxidized to an alcohol and excreted; or the alcohol can be successively oxidized to an aldehyde, ketone, or carboxylic acid and excreted.

For more Metabolism/Metabolites (Complete) data for DIETHYL PHTHALATE (8 total), please visit the HSDB record page.

Diethyl phthalate is hydrolyzed to its monoester derivative by diethyl phthalate hydrolase. Once formed, the monoester derivative can be further hydrolyzed in vivo to phthalic acid or conjugated to glucuronide, both of which can then be excreted. The terminal or next-to-last carbon atom in the monoester can also be oxidized to an alcohol, which can be excreted as is or first oxidized to an aldehyde, ketone, or carboxylic acid. The monoester and oxidative metabolites are excreted in the urine and faeces. (L1900, A2884)

Associated Chemicals

Wikipedia

1,3-Dihydroxyanthraquinone

Biological Half Life

In fish, the half-life may be as short as 1.5 hr, yielding 99% clearance in 24 hr. /Phthalate esters/

Use Classification

Fragrance Ingredients

Cosmetics -> Denaturant; Film forming; Plasticiser; Hair conditioning; Solvent

Methods of Manufacturing

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Adhesive Manufacturing

Custom Compounding of Purchased Resins

Wholesale and Retail Trade

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

1,2-Benzenedicarboxylic acid, 1,2-diethyl ester: ACTIVE

1,2-Benzenedicarboxylic acid, di-C4-13-alkyl esters: INACTIVE

Analytic Laboratory Methods

Method 8250: Gas Chromatography/Mass Spectrometry for Semivolatile Organics, Packed Column Technique. This gas chromatography/mass spectrometry method is used to determine the concentration of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soils, and ground water. The practical quantitation limit for determining an individual compound is approximately 1 mg/kg (wet weight) for soil/sediment samples, 1-200 mg/kg for wastes, and 10 ug/l for ground water samples. Under the prescribed conditions, diethyl phthalate has a detection limit of 1.9 ug/l, a range for the average recovery of four measurements of >0-100.0 ug/l, and a limit for the standard deviation of 26.5 ug/l.

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: diethyl phthalate; Matrix: water; Detection Limit: 10 ug/L.

Method: EPA-EAD 606; Procedure: gas chromatography with electron capture detector; Analyte: diethyl phthalate; Matrix: wastewater and other waters; Detection Limit: 0.49 ug/L.

For more Analytic Laboratory Methods (Complete) data for DIETHYL PHTHALATE (14 total), please visit the HSDB record page.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from heat and oxidizing agents (such as permanganates, nitrates, peroxides, chlorates, perchlorates, and peroxides). Metal containers involoving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparkling tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames are prohibited this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Whenever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Stability Shelf Life

Dates

Simultaneous removal of nitrate and diethyl phthalate using a novel sponge-based biocarrier combined modified walnut shell biochar with Fe

Liang Xu, Junfeng Su, Tingling Huang, Guoqing Li, Amjad Ali, Jun ShiPMID: 34030419 DOI: 10.1016/j.jhazmat.2021.125578

Abstract

A novel biological carrier combining sponge and modified walnut shell biochar with FeO

(MWSB@Fe

O

) was fabricated to achieve simultaneous removal of nitrate and diethyl phthalate (DEP). The optimal reaction conditions of the immobilized bioreactor were: carbon to nitrogen (C/N) ratio of 1.5, Fe

concentration of 20 mg L

, and hydraulic retention time (HRT) of 8 h. Under the optimal conditions and DEP concentration of 800 μg L

, the highest removal efficiency of DEP and nitrate in the immobilized bioreactor with the novel biological carrier were 67.87% and 83.97% (68.43 μg L

h

and 1.71 mg L

h

), respectively. Scanning electron microscopy (SEM) showed that the novel biological carrier in this study carried more bio-sediments which is closely related to the denitrification efficiency. The gas chromatography (GC) data showed that the nitrogen production of the immobilized bioreactor (99.85%) was higher than that of another experimental group (97.84%). Fluorescence excitation-emission matrix (EEM) and Fourier transform infrared spectrometer (FTIR) indicated the immobilized bioreactor emerged more extracellular polymeric substances (EPS) which was related to favourable biological stability under the DEP environment. Moreover, according to high-throughput sequencing data, the Zoogloea sp. L2 responsible for iron-reduction and denitrification was the main strain in this immobilized bioreactor.

Sunlight-driven degradation of diethyl phthalate via magnetically modified biochar catalysts in water: Internal electron transfer mechanism

Kexin Yi, Ming Lei, Liang Peng, Anwei Chen, Si LuoPMID: 33385662 DOI: 10.1016/j.chemosphere.2020.129366

Abstract

This study presents a one-step synthetic approach for magnetic biochar (MBC) photo-degradation of diethyl phthalate (DEP). The results showed that MBC exhibited better catalytic property for DEP degradation than BC, and its catalytic performance was influenced by the amount of Fe doping. Electron paramagnetic resonance (EPR), quenching experiments, and chemical probe studies confirmed the presence of persistent free radicals (PFRs), hydroxyl radicals (·OH), and superoxide anion radical (·O) in both of BC and MBC. Solar light promoted the formation of PFRs in BC system, which transferred electrons to oxygen to form ·O

, thus yielding ·OH. On the other hand, electron transfer occurred between PFRs and Fe

for MBC, Fe

played an important role in activation of O

and ·O

production. Subsequently, photo-Fenton reaction was primarily responsible for ·OH formation. This work compared the different generation pathways for ROS between BC and MBC and provides new insight into the possible mediatory roles of BC in O

activation under solar light by transition metals.

Effect of biochar aging and co-existence of diethyl phthalate on the mono-sorption of cadmium and zinc to biochar-treated soils

Tianhong Nie, Xing Yang, Hanbo Chen, Karin Müller, Sabry M Shaheen, Jörg Rinklebe, Hocheol Song, Song Xu, Fengchang Wu, Hailong WangPMID: 33385726 DOI: 10.1016/j.jhazmat.2020.124850

Abstract

In this study, the influence of the aging process of pig-(PB) and P. orientalis-(POB) derived biochars on the sorption capacity of the biochar-treated soils for cadmium (Cd) and zinc (Zn) with and without the co-existence of diethyl phthalate (DEP) was investigated. Additionally, the surface and internal characteristics of biochars were determined before and after their aging in soils. The PB-treated soil had a higher sorption capacity for Cdand Zn

than the POB-treated soil. The sorption capacity of the biochar-treated soils for Cd

and Zn

increased with biochar application rates. After aging, the abundance of oxygen-containing functional groups on the biochar surface, and the pH and organic carbon content of the biochar-treated soils significantly increased, thereby improving the sorption capacity for Cd

and Zn

. The sorption capacities of biochar-treated soils for Cd

and Zn

followed the order of 1-month aging > 6-month aging > fresh. The co-existence of DEP enhanced the sorption capacity of the fresh biochar-treated soils for Cd

and Zn

, whereas this enhancing effect disappeared for the aged biochar treatments. Our findings provide insights into the interactions between mixed contaminants in biochar-amended soils and the long-term efficacy of biochar treatments on metal sorption to soils.

Associations of dermal diethyl phthalate level with changes in lung function test value mediated by absolute eosinophil count: A panel study of adults in southern Taiwan

Chih-Wen Wang, Da-Wei Wu, Szu-Chia Chen, Huang-Chi Chen, Hung-Hsun Lin, Hung Su, Jen-Taie Shiea, Wen-Yi Lin, Chih-Hsing Hung, Chao-Hung KuoPMID: 33345897 DOI: 10.1016/j.envres.2020.110613

Abstract

Phthalate concentrations in indoor and outdoor dust are associated with respiratory disease. Both immunoglobulin E (IgE) and eosinophil count are associated with airway inflammation from exposure to environmental allergens. Dermal phthalate level can be used as a matrix for assessing personal exposure through direct absorption from the air, particle deposition, or contact with contaminated products. However, the association between dermal phthalate level and changes in lung function test values, as mediated by immunological response, remains unclear. In total, 237 adults in southern Taiwan were recruited. Spirometry measurements (in L) of forced expiratory volume in 1 s (FEV1) and forced vital capacity (FVC) were taken on visits 1 (2016-2018) and 2 (2019). Dermal phthalate level, absolute eosinophil count, and IgE level were recorded on visit 1. Mean changes in FVC and FEV1 decrease pear year, as determined through pairwise comparisons, were significant (FVC

: -0.46, 95% CI: -0.51, -0.41; p < 0.001;

FEV1

: -0.37, 95% confidence interval [CI]: -0.41, -0.34; p < 0.001). For FEV1 decrease, log-unit increases in dermal diethyl phthalate (DEP) were positively associated with

FEV1

(β = 0.096; 95% CI: 0.042, 0.150; p = 0.001) and negatively associated with absolute eosinophil count (β= -0.201; 95% CI: -0.380, -0.023; p= 0.027). Log-unit increases in absolute eosinophil count were negatively associated with

FEV1

(β= -0.109; 95% CI: -0.150, -0.068; p < 0.001). Absolute eosinophil count mediated 19.70% of the association between dermal DEP level and

FEV1

. For FVC decrease, log-unit increases in dermal DEP were positively associated with

FVC

(β = 0.095; 95% CI: 0.035, 0.155; p = 0.002) and negatively associated with absolute eosinophil count (β = -0.243; 95% CI: -0.427, -0.060; p = 0.010). Log-unit increases in absolute eosinophil count were negatively associated with

FVC

(β= -0.122; 95% CI: -0.168, -0.076; p < 0.001). Absolute eosinophil count mediated 29.98% of the association between dermal DEP level and

FVC

. The results suggest that dermal DEP level is positively associated with changes in lung function test values and is mediated by absolute eosinophil count.

Nano Fe

Zhaoyue Sun, Lisha Feng, Guodong Fang, Longgang Chu, Dongmei Zhou, Juan GaoPMID: 33334520 DOI: 10.1016/j.jes.2020.08.019

Abstract

Nano-FeO

embedded in montmorillonite particles (Fe-Mt) were prepared to degrade diethyl phthalate (DEP) with citric acid (CA) under xenon light irradiation. Compared to pristine montmorillonite (Na-Mt), the embedding process increased 14.5-fold of iron content and 1.8-fold of specific surface area. The synthesized Fe-Mt have more oxygen vacancies than Fe

O

nanoparticles (nFe

O

), which could induce more reactive oxygen species (ROSs) generation in the presence of CA under xenon lamp irradiation. Fe-Mt with CA enhanced photo-assisted degradation of DEP 2.5 times as compared to nFe

O

with CA. Quenching experiments, electron paramagnetic resonance (EPR) spectroscopy and identification of products confirmed that surface-bound •OH was the main radical to degrade DEP. Common anions (i.e., NO

, CO

, Cl

) and humic acid could compete •OH with DEP and cause slower degradation of DEP. The removal efficiency of DEP was more than 56% with Fe-Mt after three recycles, and the dissolved Fe concentration from Fe-Mt was below 75 μmol/L, indicating Fe-Mt had a good stability as a catalyst. Fe-Mt together with CA appeared to be a promising strategy to remove organic pollutants in surface water, or topsoil under solar irradiation.

Sorption of diethyl phthalate and cadmium by pig carcass and green waste-derived biochars under single and binary systems

Hanbo Chen, Peng Qin, Xing Yang, Amit Bhatnagar, Sabry M Shaheen, Jörg Rinklebe, Fengchang Wu, Song Xu, Lei Che, Hailong WangPMID: 33307079 DOI: 10.1016/j.envres.2020.110594

Abstract

Potentially toxic elements (PTEs) and phthalic acid esters (PAEs) often coexist in contaminated soils. Their co-existence may affect the mutual sorption behavior, and thereby influence their bioavailability and fate in soils. To our best knowledge, the impacts of plant-and animal-derived biochar on the competitive sorption-desorption of PTEs and PAEs in soils with different organic carbon content have not been studied up to date. Therefore, in this study, batch sorption-desorption experiments were conducted to investigate the influence of biochars derived from pig carcass and Platanus orientalis branches on the mono- and competitive sorption of cadmium (Cd) and diethyl phthalate (DEP) in soils with high (HS) and low (LS) organic carbon content. The DEP sorption was well described by Freundlich isotherm model, while Cd

sorption fitted better with the Langmuir isotherm model. Application of both biochars enhanced soil sorption of DEP, which increased as the application doses increased. The HS showed a stronger affinity to both DEP and Cd

than the LS. In the LS, the pig carcass biochar (PB) addition was more effective to increase the sorption capacity of Cd

and DEP and to reduce their desorption than woody biochar (WB) treatments. Moreover, the co-existing of Cd

could reduce the sorption of DEP, especially in the LS. The presence of DEP enhanced Cd

sorption in LS treated by both biochars, but the sorption of Cd

was suppressed with DEP addition in the PB-amended HS. In conclusion, the soil sorption capacity of DEP and Cd

was affected by biochar type, application dose and soil organic carbon content. The reciprocal effect between DEP and Cd

was also a crucial factor influencing their sorption/desorption by biochar. Therefore, PB and WB, especially PB, can be used for metal/DEP immobilization due to enhanced sorption. This approach is applicable for future remediation of soils contaminated by PTEs and PAEs.

Occurrence and emission of phthalates, bisphenol A, and oestrogenic compounds in concentrated animal feeding operations in Southern China

Huan-Yu Tao, Jiawei Zhang, Jianghong Shi, Wei Guo, Xiaowei Liu, Mengtao Zhang, Hui Ge, Xiao-Yan LiPMID: 33254396 DOI: 10.1016/j.ecoenv.2020.111521

Abstract

Phthalates (PAEs), bisphenol A (BPA), and oestrogenic compounds have become major concerns due to their endocrine-disrupting effect. However, few studies related to the occurrence of PAEs, BPA, and oestrogen in food and compost from different growth age livestock have been conducted. In this study, faeces, urine and food samples were collected from a typical livestock (cow) and a special livestock (pigeon) from concentrated animal feeding operations (CAFOs). The daily total oestrogen excretion of a single cow ranged from 192 μg/day to 671 μg/day, which was significantly higher than that of a single pigeon (0-0.01 μg/day). Conjugated oestrogens represented 22.0-46.0% of the total oestrogens excreted from cow faeces and 80.7-91.8% of those from cow urine, indicating that the form of the excreted oestrogens depends on the livestock species and type of excrement. BPA was all detected in all livestock manure and food, and the concentration in pigeon was 9.2-40.2 ng/g and 23.1 ng/g respectively, while that in cattle was 50.5-72.0 ng/g and 41.1 ng/g respectively. The results indicated that the food is significant sources of BPA entering the process of cow and pigeon breeding. Diethyl phthalate (DEP) was detected at high frequency in pigeon faeces samples, suggesting that pigeons were highly exposed to these plasticisers. The total oestradiol equivalent quantity (EEQt) of livestock origin in aquatic environments was estimated to be 2.99 ng/L, which was higher than the baseline hazard value (1 ng/L) (Xu et al., 2018). The study provides data on the emissions and sources of PAEs, BPA, and oestrogenic compounds from different livestock in CAFOs and demonstrates that food is a significant source of BPA entering livestock.Catalytic effect of γ-Al(OH)

Jasiel A Ruiz, Julia Liliana Rodríguez, Tatiana Poznyak, Isaac Chairez, Jaime DueñasPMID: 32829431 DOI: 10.1007/s11356-020-10522-8

Abstract

Diethyl phthalate (DEP) is a pollutant which can be found on soils as a result of its widespread application in plastic industry. Soil contaminated with DEP requires the application of different chemical methods to attain its remediation. Among these methods, ozonation has proven to be effective against toxic soil pollutants. The presence of metal oxides in soil is a possible source of catalytic effect. In this study, it was analyzed the catalytic effect of goethite (α-FeOOH), hematite (α-FeO

), and gibbsite (γ-Al(OH)

) in combination with O

to achieve DEP decomposition. The DEP elimination efficiency by ozonation on the sand increased according to the following order: without catalyst < γ-Al(OH)

< α-Fe

O

< α-FeOOH. Among these three oxides, goethite has the highest OH groups density. The reaction of OH groups and O

favors the formation of oxidant species, such as O

•

and OH•. The effect of the moisture content, the catalyst concentration, and the type of soil (sand and calcined soil) were also studied. The latter had a significant influence on the total organic carbon (TOC) removal. The mineralization degree was 84% in the O

-soil system, while only 40% was obtained with O

-sand (α-FeOOH) in dry sand after 8 h of treatment. Calcined soil promoted the increase of TOC removal due to the presence of different metal oxides, which were active centers for O

decomposition. The toxicity tests of the three reaction systems (O

-sand, O

-sand (α-FeOOH), and O

-soil) were evaluated on lettuce seed germination before and after DEP ozonation.

Hazards of diethyl phthalate (DEP) exposure: A systematic review of animal toxicology studies

James A Weaver, Brandiese E J Beverly, Nagalakshmi Keshava, Anuradha Mudipalli, Xabier Arzuaga, Christine Cai, Andrew K Hotchkiss, Susan L Makris, Erin E YostPMID: 32958228 DOI: 10.1016/j.envint.2020.105848

Abstract

Diethyl phthalate (DEP) is widely used in many commercially available products including plastics and personal care products. DEP has generally not been found to share the antiandrogenic mode of action that is common among other types of phthalates, but there is emerging evidence that DEP may be associated with other types of health effects.To inform chemical risk assessment, we performed a systematic review to identify and characterize outcomes within six broad hazard categories (male reproductive, female reproductive, developmental, liver, kidney, and cancer) following exposure of nonhuman mammalian animals to DEP or its primary metabolite, monoethyl phthalate (MEP).

A literature search was conducted in online scientific databases (PubMed, Web of Science, Toxline, Toxcenter) and Toxic Substances Control Act Submissions, augmented by review of online regulatory sources as well as forward and backward searches. Studies were selected for inclusion using PECO (Population, Exposure, Comparator, Outcome) criteria. Studies were evaluated using criteria defined a priori for reporting quality, risk of bias, and sensitivity using a domain-based approach. Evidence was synthesized by outcome and life stage of exposure, and strength of evidence was summarized into categories of robust, moderate, slight, indeterminate, or compelling evidence of no effect, using a structured framework.

Thirty-four experimental studies in animals were included in this analysis. Although no effects on androgen-dependent male reproductive development were observed following gestational exposure to DEP, there was evidence including effects on sperm following peripubertal and adult exposures, and the overall evidence for male reproductive effects was considered moderate. There was moderate evidence that DEP exposure can lead to developmental effects, with the major effect being reduced postnatal growth following gestational or early postnatal exposure; this generally occurred at doses associated with maternal effects, consistent with the observation that DEP is not a potent developmental toxicant. The evidence for liver effects was considered moderate based on consistent changes in relative liver weight at higher dose levels; histopathological and biochemical changes indicative of hepatic effects were also observed, but primarily in studies that had significant concerns for risk of bias and sensitivity. The evidence for female reproductive effects was considered slight based on few reports of statistically significant effects on maternal body weight gain, organ weight changes, and pregnancy outcomes. Evidence for cancer and effects on kidney were judged to be indeterminate based on limited evidence (i.e., a single two-year cancer bioassay) and inconsistent findings, respectively.

These results suggest that DEP exposure may induce androgen-independent male reproductive toxicity (i.e., sperm effects) as well as developmental toxicity and hepatic effects, with some evidence of female reproductive toxicity. More research is warranted to fully evaluate these outcomes and strengthen confidence in this database.